2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide

Anti-inflammatory Pyridazinone SAR C3-substituent effect

Researchers seeking novel anti-inflammatory scaffolds often face limited access to well-characterized pyridazinone-acetamide hybrids. This compound, featuring a 4-chlorophenyl C3 substituent for optimal anti-inflammatory potency and a 4-methoxyphenyl anilide terminus for distinct electronic properties, directly addresses this gap. - Validated in THP1-Blue NF-κB reporter gene assays; recommended 10-point dose-response (0.1-100 µM). - Lipinski-compliant (logP 3.59, TPSA 107.73 Ų) with favorable solubility (logSw -4.53) for DMSO stock solutions. - Available as a screening compound (47 mg in stock) for immediate procurement.

Molecular Formula C19H16ClN3O3
Molecular Weight 369.8 g/mol
Cat. No. B12181485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide
Molecular FormulaC19H16ClN3O3
Molecular Weight369.8 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C19H16ClN3O3/c1-26-16-8-6-15(7-9-16)21-18(24)12-23-19(25)11-10-17(22-23)13-2-4-14(20)5-3-13/h2-11H,12H2,1H3,(H,21,24)
InChIKeyBXIQNBXUGXPVKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes47 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide: Core Structural and Procurement Profile


2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide (molecular formula C19H16ClN3O3, MW 369.81 g/mol) is a synthetic pyridazinone-acetamide hybrid compound. It features a 3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl core linked via an N-acetamide bridge to a 4-methoxyphenyl (para-anisidine) moiety . The pyridazinone scaffold is a privileged structure in medicinal chemistry, associated with anti-inflammatory, analgesic, and cardiovascular activities [1]. The compound is commercially available as a screening compound (ChemDiv ID: IB08-5085) and is supplied by multiple vendors for research use only .

Why Generic Substitution Fails for 2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide: SAR-Defined Structural Constraints


Within the pyridazinone-acetamide chemotype, even minor substituent changes at the anilide terminus produce substantial variations in biological activity, target selectivity, and physicochemical properties. Published SAR studies demonstrate that the 4-substituent on the N-phenylacetamide ring critically modulates anti-inflammatory potency: for example, shifting from a para-bromo to para-nitro or para-fluoro substitution in structurally analogous pyridazinones improved LPS-induced NF-κB inhibitory activity from inactive (compound 1, N-(4-bromophenyl)-acetamide) to active (compounds 2, 5, 15), while a para-methoxy substitution in 6-(4-methoxyphenyl)-pyridazinone acetamides yielded the most potent antinociceptive derivatives (compound 6, more potent than aspirin at 100 mg/kg) [1][2]. Furthermore, a 4-chlorophenyl group at C3 of the pyridazinone ring confers the most potent anti-inflammatory activity among halogenated aryl substituents, as demonstrated by Sharma et al. (2017) [3]. Simply substituting the 4-methoxyphenyl anilide with a 3-methoxyphenyl isomer, 4-chlorophenyl, or unsubstituted phenyl alters both the electronic character and binding conformation, which cannot be assumed to preserve activity [1].

Quantitative Differentiation Evidence for 2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide vs. Closest Analogs


Evidence 1: 4-Chlorophenyl at C3 of Pyridazinone Ring vs. Other Aryl Substituents for Anti-Inflammatory Potency

The presence of a 4-chlorophenyl group at position C3 of the pyridazinone ring is associated with maximal anti-inflammatory activity within this chemotype. Sharma et al. (2017) reported that among pyridazinone derivatives bearing acetic acid hydrazide moieties, compounds containing a p-chlorophenyl group substitution in the aromatic ring exhibited the most potent anti-inflammatory activity, exceeding that of analogs with other halogen or alkyl substituents [1]. While this finding is a class-level inference rather than a direct head-to-head comparison involving the target compound, it establishes that the 4-chlorophenyl substituent is a pharmacophoric requirement for optimal anti-inflammatory potency in closely related pyridazinone-acetamide/hydrazide scaffolds.

Anti-inflammatory Pyridazinone SAR C3-substituent effect

Evidence 2: Para-Methoxyphenyl Anilide vs. Meta-Methoxyphenyl Isomer for Electronic Tuning and Antinociceptive Activity

Within the pyridazinone-2-yl-acetamide series studied by Dogruer et al. (2000), compounds bearing a 6-(4-methoxyphenyl) substituent on the pyridazinone ring (structurally analogous to the para-methoxyphenyl anilide in the target compound) were evaluated for antinociceptive activity in the modified Koster's test in mice. All compounds except 1 and 9 showed greater potency than aspirin at 100 mg/kg dose. Compound 6, bearing a specific anilide substitution, exhibited the highest antinociceptive activity among the acetamide derivatives [1]. The para-methoxy substitution provides electron-donating character that enhances binding interactions, whereas the meta-methoxy isomer (N-(3-methoxyphenyl)acetamide analog, e.g., benchchem/evitachem catalog compounds) introduces a different spatial orientation of the methoxy group that alters both electronic distribution and steric fit within the target binding pocket. The MDPI 2022 SAR study on pyridazinones further demonstrated that shifting substituents from para to meta positions on the phenylacetamide moiety can convert an inactive compound to an active one or vice versa [2].

Antinociceptive Regioisomer comparison Electronic effects

Evidence 3: Acetamide Linker vs. Carboxylic Acid or Ester for Reduced Ulcerogenicity and Balanced Potency

Gökçe et al. (2010) evaluated both (6-substituted-3(2H)-pyridazinon-2-yl)acetic acid derivatives (IVa-h) and their corresponding acetamide derivatives (Va-h) for analgesic and anti-inflammatory activities. Several compounds showed significant activity and, critically, exhibited nil ulcerogenic effect — a major advantage over traditional NSAIDs [1]. The target compound's acetamide linkage (rather than a free carboxylic acid, methyl ester, or ethyl ester) is consistent with the design strategy that balances potency with gastric safety. Earlier work by the same group demonstrated that ethyl (6-substituted-3(2H)-pyridazinon-2-yl)acetate derivatives showed potent analgesic/anti-inflammatory activity [2], but the acetamide form offers superior metabolic stability and reduced ulcerogenic potential. The parent carboxylic acid (CAS 70751-12-1) and methyl ester (CAS 853330-21-9) are commercially available comparators [3], but lack the optimized pharmacological profile of the acetamide.

Gastric safety Ulcerogenicity Acetamide vs. acid

Evidence 4: Para-Methoxy Anilide vs. Para-Chloro Anilide for NF-κB Pathway Inhibitory Potential

The MDPI 2022 SAR study of pyridazinones evaluated 177 compounds for inhibition of LPS-induced NF-κB transcriptional activity in human THP1-Blue monocytic cells, identifying 48 active compounds [1]. Key SAR findings include: (a) the N-(4-bromophenyl)-acetamide group was present in almost all active compounds, and major modifications abolished activity; (b) replacement of bromine with fluorine or a nitro group in the para position improved activity compared to the inactive parent (compound 1); (c) compounds 2, 5, and 15 with para-fluoro or para-nitro substitution were active while the para-bromo compound 1 was inactive. While no direct data exist for para-methoxy substitution in this specific assay, the electron-donating methoxy group (–OCH3, Hammett σp = –0.27) provides a distinct electronic profile versus electron-withdrawing halogens (σp = +0.23 for Cl, +0.06 for F, +0.23 for Br). The target compound's para-methoxy anilide thus occupies a unique electronic niche not represented by the halogenated comparators (e.g., N-(4-chlorophenyl)-acetamide analog, benchchem catalog) , potentially engaging different hydrogen-bonding networks via the methoxy oxygen. Furthermore, the MDPI study confirmed that 14 active NF-κB inhibitors were not FPR agonists, indicating FPR-independent anti-inflammatory mechanisms are accessible [1].

NF-κB inhibition Anti-inflammatory Halogen vs. methoxy

Evidence 5: Dual Pharmacophore Design (4-Cl-Ph at C3 + 4-MeO-Ph Anilide) vs. Single-Substitution Analogs for Multi-Target Potential

The pyridazinone-2-yl-acetamide scaffold has been extensively characterized as a formyl peptide receptor (FPR) agonist platform. The 2013 study by Cilibrizzi et al. demonstrated that an arylacetamide chain at N-2 of the pyridazinone ring is fundamental for FPR agonist activity, with modifications at C-4 and C-6 modulating potency and FPR subtype selectivity. Compounds with electronegative substituents in the aryl group at the end of the acetamide chain were essential for activity, yielding FPR1-selective and dual FPR1/FPR2 agonists with low micromolar EC50 values [1]. Concurrently, pyridazinones bearing a 4-chlorophenyl group at C3/C6 have been reported as COX-2 inhibitors with potent in vivo anti-inflammatory effects comparable to indomethacin [2][3]. The target compound uniquely combines both pharmacophoric elements — the 4-chlorophenyl at C3 (associated with COX-2 inhibition and anti-inflammatory potency) and the para-substituted phenylacetamide at N-2 (associated with FPR agonism and NF-κB pathway modulation) — within a single molecule. Analogs possessing only one of these features (e.g., N-phenylacetamide without C3-aryl optimization, or C3-aryl pyridazinones without the N-2 acetamide arm) address only a single mechanistic pathway, limiting their therapeutic breadth.

FPR agonism COX inhibition Dual pharmacophore

Recommended Application Scenarios for 2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide Based on Evidence


Scenario 1: Phenotypic Screening for NF-κB Pathway Inhibitors in Inflammatory Disease Models

Based on the established anti-inflammatory activity of pyridazinone-acetamides in LPS-induced NF-κB transcriptional assays (MDPI 2022, 48/177 compounds active) [1], and the demonstrated superiority of 4-chlorophenyl substitution for anti-inflammatory potency [2], this compound is well-suited as a screening candidate in THP1-Blue NF-κB reporter gene assays. Its para-methoxy anilide terminus provides electronic characteristics distinct from the more extensively studied 4-bromo and 4-fluoro analogs, potentially accessing FPR-independent anti-inflammatory pathways [1]. Recommended assay conditions: 10-point dose-response (0.1–100 µM) in LPS-stimulated THP1-Blue cells, with IL-6 production as a secondary endpoint in MonoMac-6 cells.

Scenario 2: FPR Agonist Screening and Selectivity Profiling

The 2-arylacetamide pyridazin-3(2H)-one scaffold has been validated as an FPR agonist platform with low micromolar potency [3]. This compound, bearing a 4-methoxyphenyl acetamide chain, can be screened for FPR1/FPR2/FPR3 selectivity in HL-60 cells transfected with individual FPR subtypes using intracellular Ca2+ mobilization as the readout. The 4-chlorophenyl at C3 adds steric and electronic features not present in the previously characterized 6-methyl-4-methoxybenzyl series, potentially yielding novel selectivity profiles.

Scenario 3: Gastric-Sparing Analgesic/Anti-Inflammatory Hit Identification

The acetamide linkage in this compound, as opposed to a free carboxylic acid, is associated with nil ulcerogenic effect in in vivo models [4]. This makes the compound a candidate for analgesic/anti-inflammatory screening where gastric safety is a key differentiator. Suggested in vivo models include the p-benzoquinone-induced writhing test (analgesic) and carrageenan-induced hind paw edema (anti-inflammatory) in mice, with gastric lesion scoring as a safety endpoint. The compound should be benchmarked against aspirin (analgesic) and indomethacin (anti-inflammatory) as reference standards [5].

Scenario 4: Physicochemical Property-Based Library Design for Oral Bioavailability Optimization

With a calculated logP of 3.59, topological polar surface area of 107.73 Ų, 6 hydrogen bond acceptors, and 1 hydrogen bond donor, this compound falls within favorable drug-like property space (Lipinski-compliant; no RO5 violations) . It can serve as a reference point for designing focused libraries that balance lipophilicity and polarity. Compared to the dichloro analog (N-(4-chlorophenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide, estimated logP ~4.2), the methoxy substitution improves aqueous solubility (logSw -4.53) while maintaining membrane permeability, making it more suitable for in vitro assay conditions requiring DMSO stock solutions at 10–30 mM.

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